Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate
Overview
Description
Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate is a chemical compound with the molecular formula C15H17N3O2 . It is an important intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .
Synthesis Analysis
The synthesis of Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate involves multiple steps. The starting material is 4-(methylamino)-3-nitrobenzoic acid (2). This compound is used to produce 4-(methylamino)-3-nitrobenzoyl chloride (3), which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (4). The title compound is prepared after the reduction of compound 4 .Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate is characterized by a benzene ring twisted by 63.29° with respect to the pyridine ring . In the crystal, molecules are linked by N—H⋯O hydrogen bonds and C—H⋯π interactions, forming slabs parallel to the ac plane .Physical And Chemical Properties Analysis
Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate has a molecular weight of 271.31 . Further physical and chemical properties are not detailed in the available literature.Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate has been studied in the context of synthesizing various chemical compounds. For example, it was used as a starting material in the synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, showcasing a high yield and simple methodology suitable for industrial production (Qiao-yun, 2012).
- Research has focused on the hydrogen-bonded supramolecular structures of derivatives of this compound, revealing complex molecular interactions in various dimensions, which can provide insights into molecular design (Portilla et al., 2007).
Optical and Nonlinear Properties
- The compound has been investigated for its optical nonlinear properties. Two derived Schiff base compounds synthesized from ethyl-4-amino benzoate showed significant nonlinear refractive index values and optical limiting properties, suggesting their potential use in optical technologies (Abdullmajed et al., 2021).
Catalytic and Enzymatic Mimicry
- Cadmium(II) complexes of derivatives of this compound have been used as mimics for organophosphate pesticide degrading enzymes and metallo-β-lactamases, showing potential in bioremediation and antibiotic resistance research (Daumann et al., 2012).
Pharmaceutical Research
- A derivative of ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate, specifically Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate, was characterized as a β3-adrenoceptor agonist for the treatment of preterm labor, displaying high affinity and potency in various pharmacological assays (Croci et al., 2007).
properties
IUPAC Name |
ethyl 3-amino-4-(pyridin-2-ylmethylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-15(19)11-6-7-14(13(16)9-11)18-10-12-5-3-4-8-17-12/h3-9,18H,2,10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJPIELRMVRZGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229957 | |
Record name | Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate | |
CAS RN |
1220035-82-4 | |
Record name | Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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